molecular formula C10H6ClN3 B15208263 4-(6-Chloropyridin-2-yl)-1H-pyrrole-3-carbonitrile CAS No. 87388-68-9

4-(6-Chloropyridin-2-yl)-1H-pyrrole-3-carbonitrile

Cat. No.: B15208263
CAS No.: 87388-68-9
M. Wt: 203.63 g/mol
InChI Key: GUGGAOZQYNBYEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(6-Chloropyridin-2-yl)-1H-pyrrole-3-carbonitrile is a heterocyclic compound that features a pyridine ring substituted with a chlorine atom at the 6-position and a pyrrole ring with a nitrile group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Chloropyridin-2-yl)-1H-pyrrole-3-carbonitrile typically involves the reaction of 6-chloropyridine-2-carbaldehyde with a suitable pyrrole derivative under specific conditions. One common method involves the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-(6-Chloropyridin-2-yl)-1H-pyrrole-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, using appropriate catalysts and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a palladium catalyst.

Major Products

    Oxidation: Formation of corresponding pyridine N-oxide derivatives.

    Reduction: Formation of reduced pyrrole derivatives.

    Substitution: Formation of substituted pyridine derivatives with various functional groups.

Scientific Research Applications

4-(6-Chloropyridin-2-yl)-1H-pyrrole-3-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(6-Chloropyridin-2-yl)-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    4-(6-Chloropyridin-2-yl)-1H-pyrrole-2-carbonitrile: Similar structure but with the nitrile group at the 2-position of the pyrrole ring.

    4-(6-Chloropyridin-2-yl)-1H-pyrrole-3-carboxamide: Similar structure but with a carboxamide group instead of a nitrile group.

Uniqueness

4-(6-Chloropyridin-2-yl)-1H-pyrrole-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

87388-68-9

Molecular Formula

C10H6ClN3

Molecular Weight

203.63 g/mol

IUPAC Name

4-(6-chloropyridin-2-yl)-1H-pyrrole-3-carbonitrile

InChI

InChI=1S/C10H6ClN3/c11-10-3-1-2-9(14-10)8-6-13-5-7(8)4-12/h1-3,5-6,13H

InChI Key

GUGGAOZQYNBYEB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)Cl)C2=CNC=C2C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.